3-(3-amino-1H-pyrazol-1-yl)piperidin-2-one
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Overview
Description
3-(3-amino-1H-pyrazol-1-yl)piperidin-2-one is a heterocyclic compound that contains both a pyrazole and a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-1H-pyrazol-1-yl)piperidin-2-one typically involves the formation of the pyrazole ring followed by its attachment to the piperidinone moiety. One common method involves the reaction of 3-amino-1H-pyrazole with a suitable piperidinone precursor under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as rhodium on carbon (Rh/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-1H-pyrazol-1-yl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the pyrazole or piperidinone rings.
Scientific Research Applications
3-(3-amino-1H-pyrazol-1-yl)piperidin-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: This compound serves as an intermediate in the synthesis of various organic molecules and materials.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3-(3-amino-1H-pyrazol-1-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one: This compound has a similar structure but with an ethyl group attached to the pyrazole ring.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Another compound with a pyrazole ring, but with different substituents and additional heterocyclic rings.
Uniqueness
3-(3-amino-1H-pyrazol-1-yl)piperidin-2-one is unique due to its specific combination of the pyrazole and piperidinone rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2138519-12-5 |
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Molecular Formula |
C8H12N4O |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
3-(3-aminopyrazol-1-yl)piperidin-2-one |
InChI |
InChI=1S/C8H12N4O/c9-7-3-5-12(11-7)6-2-1-4-10-8(6)13/h3,5-6H,1-2,4H2,(H2,9,11)(H,10,13) |
InChI Key |
PCFRMTZQQRTKLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)N2C=CC(=N2)N |
Origin of Product |
United States |
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